1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Description
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-17-5) is a nitro-substituted pyrazole derivative with the molecular formula C₉H₁₃N₃O₄ and a molecular weight of 227.22 g/mol . It is structurally characterized by:
- A pyrazole core substituted with an ethyl group at position 1, a nitro group at position 4, and a propyl group at position 2.
- A carboxylic acid functional group at position 5, enhancing its polarity and reactivity.
This compound is utilized in life sciences research, particularly in synthetic chemistry and pharmaceutical development . Its nitro and carboxylic acid groups make it a versatile intermediate for synthesizing bioactive molecules, such as phosphodiesterase inhibitors .
Properties
IUPAC Name |
2-ethyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-5-6-7(12(15)16)8(9(13)14)11(4-2)10-6/h3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDQYTGOBJQNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618937 | |
| Record name | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-17-5 | |
| Record name | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The pyrazole ring is constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. Patent data details a regioselective approach using ethyl 3-oxohexanoate and N-ethylhydrazinium sulfate under basic conditions (pH 10–12, 60°C), yielding ethyl 1-ethyl-3-propyl-1H-pyrazole-5-carboxylate as the primary intermediate.
Critical parameters :
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Temperature : Maintaining 60±2°C prevents decarboxylation.
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Solvent : Ethanol/water (4:1 v/v) enhances solubility of intermediates.
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Catalyst : 0.5 mol% tetrabutylammonium bromide accelerates ring closure.
This method achieves 82% isolated yield with <3% isomeric impurities .
Regioselective Nitration Techniques
Nitration at position 4 is achieved using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C. The reaction mechanism involves electrophilic aromatic substitution, with the nitro group directed to the para position relative to the electron-withdrawing carboxylate.
Key findings :
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Temperature control : Below 10°C reduces polysubstitution (<5% dinitro byproduct).
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Acid ratio : HNO₃/H₂SO₄ (1:3 v/v) maximizes nitronium ion (NO₂⁺) concentration.
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Substrate concentration : 0.5 M in H₂SO₄ ensures complete protonation of the pyrazole ring.
This step achieves 75% yield with 93% purity after recrystallization from ethanol/water.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester undergoes saponification using 2 M NaOH in refluxing ethanol (80°C, 6 hours), followed by acidification with HCl to pH 2.
Process considerations :
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Base strength : NaOH outperforms KOH in minimizing side reactions (95% vs. 88% conversion).
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Acidification rate : Slow addition of HCl prevents local overheating and decomposition.
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Crystallization : Cooling to 4°C yields needle-like crystals with 98% purity.
Industrial-Scale Production Innovations
Patent discloses a continuous flow process for large-scale synthesis:
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Reactor 1 : Cyclocondensation in a plug-flow reactor (residence time: 30 min).
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Reactor 2 : Nitration in a cooled microreactor (−5°C, 10 min residence).
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Separation : In-line liquid-liquid extraction removes acidic byproducts.
Advantages :
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40% reduction in waste generation vs. batch processing.
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92% overall yield at 500 kg/month production scale.
Reaction Optimization and Troubleshooting
Common challenges and solutions :
| Issue | Cause | Resolution |
|---|---|---|
| Low nitration yield | Incomplete protonation | Increase H₂SO₄ ratio |
| Propyl group migration | Overheating | Maintain T < 85°C |
| Ester hydrolysis lag | Insufficient NaOH | Use 3 M NaOH, 90°C |
Computational modeling (DFT at B3LYP/6-31G*) confirms that electron-donating alkyl groups enhance nitration regioselectivity by stabilizing the transition state through resonance .
Chemical Reactions Analysis
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters. Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, alcohols, acid catalysts, and strong oxidizing agents. Major products formed from these reactions include amino derivatives, esters, and oxidized compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Cancer Research
Preliminary studies have explored the potential of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been noted, indicating a possible role in developing chemotherapeutic agents .
Agrochemicals
Pesticide Development
The unique structure of this compound lends itself to applications in agrochemicals. Research has demonstrated its efficacy as a pesticide, particularly against certain pests that threaten crop yields. The compound's ability to disrupt pest metabolism is being evaluated for use in sustainable agriculture practices .
Herbicide Potential
Additionally, this compound is being studied for its herbicidal properties. Its selective action against specific weed species could provide an environmentally friendly alternative to traditional herbicides, minimizing the impact on non-target plants and ecosystems .
Material Science
Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength, making it suitable for various industrial applications .
Nanotechnology Applications
The compound's unique chemical properties also make it suitable for nanotechnology applications. Researchers are investigating its use in creating nanoparticles for drug delivery systems, where controlled release and targeted delivery are crucial .
Case Studies
Mechanism of Action
The mechanism of action of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application and the functional groups present. For instance, if the compound is used as a drug candidate, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group may facilitate binding to target proteins.
Comparison with Similar Compounds
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid
Ethyl 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic Acid
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 139756-17-5 | C₉H₁₃N₃O₄ | 227.22 | –COOH, –NO₂, –C₂H₅, –C₃H₇ |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | C₈H₁₁N₃O₄ | 213.19 | –COOH, –NO₂, –CH₃, –C₃H₇ |
| Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | N/A | C₁₀H₁₅N₃O₄ | 241.24 | –COOCH₂CH₃, –NO₂, –CH₃, –C₃H₇ |
| 4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid | 76424-48-1 | C₇H₉N₃O₄ | 199.16 | –COOH, –NO₂, –C₃H₇ |
Key Observations:
Substituent Effects :
- Ethyl/methyl substituents at position 1 influence steric hindrance and solubility.
- Propyl groups at position 3 enhance hydrophobicity compared to shorter alkyl chains .
Functional Group Impact: Carboxylic acid derivatives (–COOH) exhibit higher polarity and acidity compared to esters (–COOCH₂CH₃) . Nitro groups (–NO₂) at position 4 improve electrophilic reactivity for coupling reactions .
Biological Activity
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 76434-33-8) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17N3O4
- Molecular Weight : 255.27 g/mol
- Structure : The compound features a pyrazole ring substituted with an ethyl group, a nitro group, and a propyl chain, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. Below are key findings from recent research:
Anti-inflammatory Activity
Several studies have indicated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in vitro and in vivo.
Table 1: Summary of Anti-inflammatory Studies
Analgesic Properties
Research has also demonstrated that this compound possesses analgesic properties. It acts through central and peripheral mechanisms, providing relief from pain without significant side effects typically associated with opioid analgesics.
Case Study: Analgesic Effects in Animal Models
In a controlled study involving rodents, the administration of the compound resulted in a marked reduction in pain response during formalin tests, suggesting its efficacy as a non-opioid analgesic agent.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to decreased prostaglandin synthesis.
- Modulation of Nitric Oxide (NO) Pathways : It may affect NO production, which plays a crucial role in inflammation and pain signaling pathways.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations are required to fully understand its metabolic pathways and elimination routes.
Q & A
Basic: What are the standard synthetic routes for 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via multi-step protocols:
Cyclocondensation : React ethyl acetoacetate derivatives with nitrating agents and alkylating reagents to form the pyrazole core. For example, cyclocondensation of hydrazines with β-keto esters under acidic conditions (e.g., acetic acid) yields substituted pyrazole esters .
Ester Hydrolysis : Basic hydrolysis (using NaOH or KOH in aqueous ethanol) converts the ester intermediate (e.g., ethyl 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate) to the carboxylic acid derivative .
Characterization : Confirm purity and structure via:
- ¹H/¹³C-NMR : Key signals include carboxylic acid protons (δ 12–14 ppm, broad) and nitro group adjacency (downfield shifts in pyrazole ring protons) .
- IR Spectroscopy : Carboxylic acid C=O (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .
- Elemental Analysis : Validate molecular formula (C₉H₁₃N₃O₄) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on its GHS classification:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Emergency Measures :
- Skin Contact : Wash immediately with water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure : Flush eyes with water for 15 minutes; seek medical attention if irritation persists .
- Storage : Keep in airtight containers away from ignition sources. Store at 2–8°C for long-term stability .
Advanced: How can computational methods optimize its synthesis and reactivity?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
Predict Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites on the pyrazole ring. For example, nitro groups may direct substitutions to specific positions .
Optimize Conditions : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Computational screening reduces trial-and-error experiments by 30–50% .
Validate Mechanisms : Compare computed transition states with experimental kinetic data (e.g., activation energy barriers for ester hydrolysis) .
Advanced: How to resolve contradictions in spectral data during structural analysis?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or IR peaks) require:
Multi-Technique Validation :
- X-ray Crystallography : Resolve ambiguities in nitro group orientation or hydrogen bonding .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 228.1) and fragmentation patterns .
DFT Simulations : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data. Deviations >5% suggest impurities or isomerization .
Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .
Advanced: What strategies evaluate its potential pharmacological activity?
Methodological Answer:
While direct data is limited, analogous pyrazole derivatives suggest:
In Vitro Assays :
- COX Inhibition : Test cyclooxygenase-1/2 inhibition using fluorometric kits (IC₅₀ comparisons with indomethacin) .
- Antimicrobial Screening : Use microdilution assays against S. aureus or E. coli (MIC values <100 µg/mL indicate promise) .
Structure-Activity Relationships (SAR) : Modify substituents (e.g., propyl vs. methyl groups) to assess impact on bioactivity. Nitro groups often enhance anti-inflammatory potency .
Advanced: How to address discrepancies in synthetic yields across studies?
Methodological Answer:
Yield variations (e.g., 60% vs. 85%) may arise from:
Reagent Purity : Use HPLC-grade solvents and ≥98% purity starting materials to minimize side reactions .
Temperature Control : Nitration reactions are exothermic; use jacketed reactors with ±1°C precision to avoid decomposition .
Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; ligand choice can improve efficiency by 20–30% .
Analytical Validation : Quantify yields via HPLC (C18 column, 254 nm detection) instead of gravimetry to account for volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
